molecular formula C27H27ClN2O4 B3583325 (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B3583325
M. Wt: 479.0 g/mol
InChI Key: UQHFPHCASIYEBH-WLRTZDKTSA-N
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Description

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a morpholinylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorobenzyl and methoxyphenyl intermediates, followed by their coupling with the morpholinylphenyl group under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O4/c1-32-26-18-20(4-12-25(26)34-19-21-2-6-22(28)7-3-21)5-13-27(31)29-23-8-10-24(11-9-23)30-14-16-33-17-15-30/h2-13,18H,14-17,19H2,1H3,(H,29,31)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHFPHCASIYEBH-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
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(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
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(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
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(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
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(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
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(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

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